![molecular formula C16H16O2S2 B3827815 1,1'-[1,5-naphthalenediylbis(thio)]diacetone](/img/structure/B3827815.png)
1,1'-[1,5-naphthalenediylbis(thio)]diacetone
Overview
Description
1,1'-[1,5-naphthalenediylbis(thio)]diacetone, also known as NDTDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NDTDA is a yellow crystalline powder that is soluble in organic solvents such as chloroform, acetone, and ethanol. The chemical formula of NDTDA is C20H18O2S2, and its molecular weight is 370.49 g/mol.
Mechanism of Action
The mechanism of action of 1,1'-[1,5-naphthalenediylbis(thio)]diacetone is not well understood. However, it is believed that 1,1'-[1,5-naphthalenediylbis(thio)]diacetone exerts its biological effects by modulating the activity of enzymes and proteins involved in various cellular processes. 1,1'-[1,5-naphthalenediylbis(thio)]diacetone has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression regulation.
Biochemical and Physiological Effects:
1,1'-[1,5-naphthalenediylbis(thio)]diacetone has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1,1'-[1,5-naphthalenediylbis(thio)]diacetone can induce apoptosis (programmed cell death) in various cancer cell lines. 1,1'-[1,5-naphthalenediylbis(thio)]diacetone has also been shown to inhibit cell proliferation and migration. In animal studies, 1,1'-[1,5-naphthalenediylbis(thio)]diacetone has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1,1'-[1,5-naphthalenediylbis(thio)]diacetone is its ease of synthesis. 1,1'-[1,5-naphthalenediylbis(thio)]diacetone can be synthesized using a simple two-step procedure with a high yield. Another advantage of 1,1'-[1,5-naphthalenediylbis(thio)]diacetone is its versatility. 1,1'-[1,5-naphthalenediylbis(thio)]diacetone can be used as a building block for the synthesis of novel polymers and as a dopant for organic semiconductors. However, one of the limitations of 1,1'-[1,5-naphthalenediylbis(thio)]diacetone is its poor solubility in water, which can make it difficult to use in certain applications.
Future Directions
There are several future directions for research on 1,1'-[1,5-naphthalenediylbis(thio)]diacetone. One direction is to further investigate the mechanism of action of 1,1'-[1,5-naphthalenediylbis(thio)]diacetone. Understanding the mechanism of action of 1,1'-[1,5-naphthalenediylbis(thio)]diacetone could lead to the development of more effective drugs based on 1,1'-[1,5-naphthalenediylbis(thio)]diacetone. Another direction is to explore the potential applications of 1,1'-[1,5-naphthalenediylbis(thio)]diacetone in the field of organic electronics. 1,1'-[1,5-naphthalenediylbis(thio)]diacetone has already been used as a dopant for organic semiconductors, but further research could lead to the development of more efficient devices. Finally, research could be conducted to investigate the potential use of 1,1'-[1,5-naphthalenediylbis(thio)]diacetone as an anticancer agent in vivo.
Scientific Research Applications
1,1'-[1,5-naphthalenediylbis(thio)]diacetone has been extensively studied for its potential applications in various fields. In the field of materials science, 1,1'-[1,5-naphthalenediylbis(thio)]diacetone has been used as a building block for the synthesis of novel polymers with unique properties. In the field of organic electronics, 1,1'-[1,5-naphthalenediylbis(thio)]diacetone has been used as a dopant for organic semiconductors, leading to improved device performance. In the field of medicinal chemistry, 1,1'-[1,5-naphthalenediylbis(thio)]diacetone has been investigated for its potential as an anticancer agent.
properties
IUPAC Name |
1-[5-(2-oxopropylsulfanyl)naphthalen-1-yl]sulfanylpropan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S2/c1-11(17)9-19-15-7-3-6-14-13(15)5-4-8-16(14)20-10-12(2)18/h3-8H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBSXCHPFSCGMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=CC=CC2=C1C=CC=C2SCC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(2-Oxopropylsulfanyl)naphthalen-1-yl]sulfanylpropan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-hexylbenzoyl)amino]benzoic acid](/img/structure/B3827742.png)
![4-(4-{[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}phenoxy)benzoic acid](/img/structure/B3827748.png)
![2-oxo-2-phenylethyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B3827753.png)
![N-[4-(acetylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B3827756.png)
![ethyl 3-[(3,4-dichlorophenyl)sulfonyl]propanoate](/img/structure/B3827761.png)
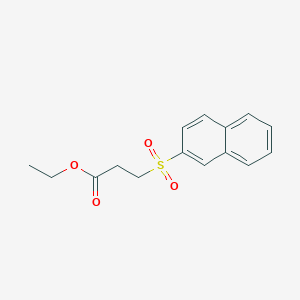
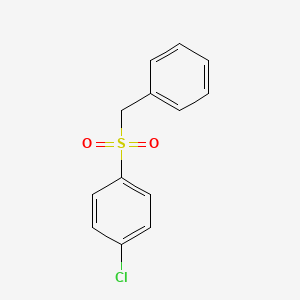
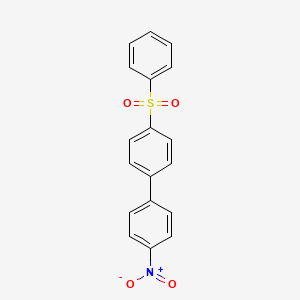
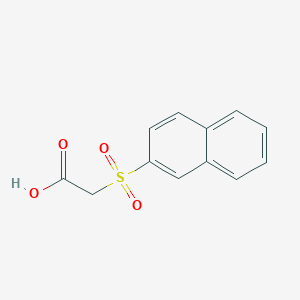
![1,2-dimethyl-4-({4-[(4-methylphenyl)sulfonyl]phenyl}thio)benzene](/img/structure/B3827784.png)
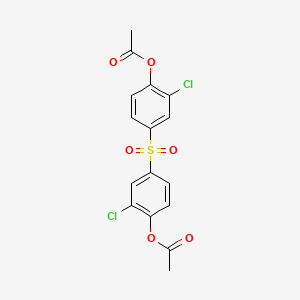
![N-benzyl-3-[(benzylamino)sulfonyl]benzamide](/img/structure/B3827817.png)
![3-[(4-chlorophenyl)sulfonyl]-N-phenylbenzenesulfonamide](/img/structure/B3827818.png)
![2-{[(3-{[(3-methylphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B3827829.png)